Cholesteryl palmitelaidate
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Overview
Description
Cholesteryl palmitelaidate is a chemical compound of significant scientific interest. It is an ester formed from cholesterol and palmitelaidic acid. This compound has been extensively studied for its role as a lipid-based material in the development of functional biomaterials .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cholesteryl palmitelaidate can be synthesized through the esterification of cholesterol with palmitelaidic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
Cholesteryl palmitelaidate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide. The reaction is typically carried out under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride. The reaction is usually performed under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Cholesteryl palmitelaidate has diverse applications in scientific research, including:
Chemistry: Used as a model compound in studies of lipid behavior and interactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential in drug delivery systems and as a component of biomaterials.
Industry: Utilized in the development of functional materials, such as liquid crystals and emulsifiers
Mechanism of Action
Cholesteryl palmitelaidate exerts its effects through its interaction with cell membranes. It integrates into the lipid bilayer, influencing membrane fluidity and permeability. This integration affects various cellular processes, including signal transduction and membrane protein function. The molecular targets and pathways involved include lipid rafts and membrane-associated proteins .
Comparison with Similar Compounds
Similar Compounds
- Cholesteryl oleate
- Cholesteryl linoleate
- Cholesteryl stearate
- Cholesteryl erucate
Uniqueness
Cholesteryl palmitelaidate is unique due to its specific fatty acid component, palmitelaidic acid. This imparts distinct physical and chemical properties compared to other cholesteryl esters. For example, this compound has a different melting point and solubility profile, which can influence its behavior in biological and industrial applications .
Properties
CAS No. |
102679-72-1 |
---|---|
Molecular Formula |
C43H74O2 |
Molecular Weight |
623.0 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-hexadec-9-enoate |
InChI |
InChI=1S/C43H74O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-23-41(44)45-36-28-30-42(5)35(32-36)24-25-37-39-27-26-38(34(4)22-20-21-33(2)3)43(39,6)31-29-40(37)42/h12-13,24,33-34,36-40H,7-11,14-23,25-32H2,1-6H3/b13-12+/t34-,36+,37+,38-,39+,40+,42+,43-/m1/s1 |
InChI Key |
HODJWNWCVNUPAQ-ZCORLQAUSA-N |
SMILES |
CCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Isomeric SMILES |
CCCCCC/C=C/CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Synonyms |
cholesteryl 9-hexadecenoate cholesteryl 9-palmitelaidate cholesteryl 9-palmitoleate cholesteryl cis-9-hexadecenoate cholesteryl trans-9-hexadecenoate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the conformation of the fatty acid chain in cholesteryl palmitelaidate crystals affect its packing and thermal properties?
A: The conformation of the fatty acid chain significantly influences the packing density and flexibility within the crystal lattice. In form II and molecule A of form I, the extended conformation leads to looser packing of the chains, allowing for greater thermal motion. This is evident in the higher mean square amplitudes of thermal vibration observed for the carbon atoms in these chains []. Conversely, the bent conformation of the fatty acid chain in molecule B of form I results in a more compact packing arrangement, particularly in the proximal region surrounded by rigid cholesteryl groups. This closer packing restricts the thermal motion of the carbon atoms in this region, leading to lower mean square amplitudes of vibration [].
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